molecular formula C15H12Cl2O5S B8379872 {4-Chloro-3-[2-chloro-4-(methylsulfonyl)phenoxy]phenyl}acetic acid

{4-Chloro-3-[2-chloro-4-(methylsulfonyl)phenoxy]phenyl}acetic acid

Cat. No.: B8379872
M. Wt: 375.2 g/mol
InChI Key: HBWKUOLRNSPRSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{4-Chloro-3-[2-chloro-4-(methylsulfonyl)phenoxy]phenyl}acetic acid is a useful research compound. Its molecular formula is C15H12Cl2O5S and its molecular weight is 375.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H12Cl2O5S

Molecular Weight

375.2 g/mol

IUPAC Name

2-[4-chloro-3-(2-chloro-4-methylsulfonylphenoxy)phenyl]acetic acid

InChI

InChI=1S/C15H12Cl2O5S/c1-23(20,21)10-3-5-13(12(17)8-10)22-14-6-9(7-15(18)19)2-4-11(14)16/h2-6,8H,7H2,1H3,(H,18,19)

InChI Key

HBWKUOLRNSPRSO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)OC2=C(C=CC(=C2)CC(=O)O)Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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CCC(C(=O)[O-])c1ccc(Cl)c(Oc2ccc(S(C)(=O)=O)cc2Cl)c1
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reactant
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reactant
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Synthesis routes and methods II

Procedure details

Sodium hydroxide (0.72 g) in water (40 ml) was added to the product from step (v) (3.6 g) in THF (40 ml) and stirred at RT overnight. The reaction was quenched with 2M HCl, extracted with EtOAc, dried (MgSO4) and evaporated under reduced pressure. The residue was recrystallised from EtOAc/isohexane to give the subtitle compound (2.6 g).
Quantity
0.72 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
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Quantity
40 mL
Type
solvent
Reaction Step One
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Quantity
40 mL
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solvent
Reaction Step One

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